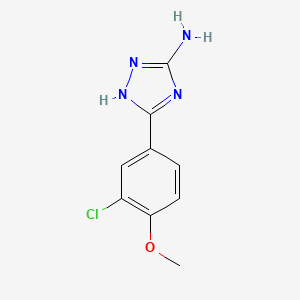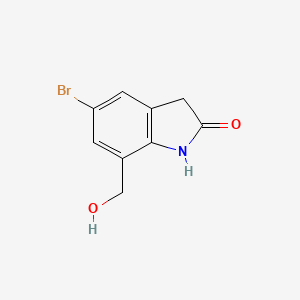
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves the chlorination of 1-methyl-1,2,3,4-tetrahydroquinoline using thionyl chloride (SOCl2) in the presence of a suitable solvent . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with varying oxidation states.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学研究应用
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroquinoline: A structurally similar compound with different substitution patterns.
7-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group present in 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical and biological properties . These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
7-chloro-1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c1-13-9(11(14)15)5-3-7-2-4-8(12)6-10(7)13/h2,4,6,9H,3,5H2,1H3,(H,14,15) |
InChI 键 |
QPTXWNFXEQPWKY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CCC2=C1C=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



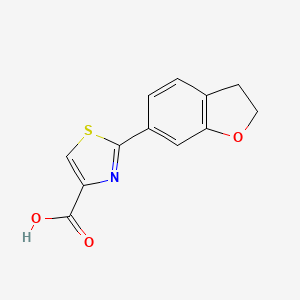
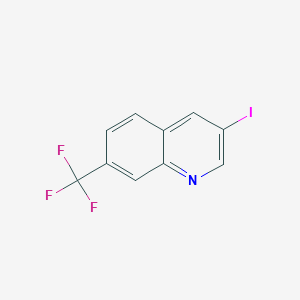
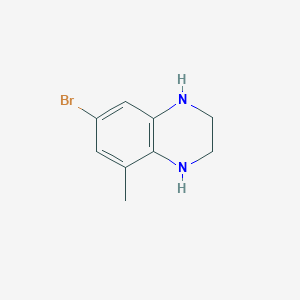

![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
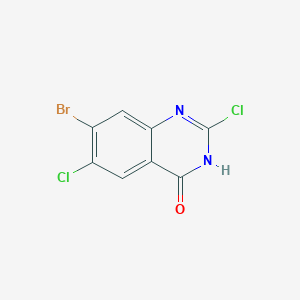
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
